1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-24-18-9-13(5-6-17(18)22)10-19(23)21-8-7-15(12-21)14-3-2-4-16(20)11-14/h2-6,9,11,15,22H,7-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHQLWGVUIOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with the Ethanone Moiety: The final step involves coupling the pyrrolidine-fluorophenyl intermediate with a hydroxy-methoxyphenyl ethanone derivative through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone ()
(3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one ()
- Structure : Pyrrolidin-2-one core with 3-methoxyphenyl and trifluoromethylphenyl groups.
- Key Differences : The lactam (pyrrolidin-2-one) introduces rigidity, contrasting with the flexible pyrrolidine in the target compound. The trifluoromethyl group increases electron-withdrawing effects compared to fluorine alone.
- Pharmacological Note: This analog exhibits cannabinoid receptor affinity, suggesting that fluorinated pyrrolidine derivatives may target GPCRs .
Compounds with Substituted Ethanone Moieties
2-(1-(4-Amino-3-(4-ethoxy-3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
- Structure: Chromenone core with dual fluorophenyl and pyrazolopyrimidine substituents.
- Key Differences: The ethanone is part of a chromenone system, enabling π-π stacking, unlike the simpler ethanone in the target compound. The trifluoromethyl group enhances metabolic resistance.
- Synthetic Insight : Prepared via Suzuki coupling, highlighting methodologies applicable to fluorinated aromatics .
1-{4-[3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-(4-methylphenoxy)ethanone ()
- Structure: Combines a triazolopyrimidine, piperazine, and 4-methylphenoxy-ethanone.
- Piperazine improves solubility via basic nitrogen .
Solubility and Lipophilicity
- Target Compound : The 4-hydroxy-3-methoxyphenyl group increases polarity (logP ~2.5–3.0 estimated), while the 3-fluorophenyl enhances membrane permeability.
- Analog from : 1-[2-(Dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has a logP ~1.8 due to the nitro group and dimethylaminoethyl chain, illustrating how substituents balance solubility and permeability .
Biological Activity
The compound 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. With a complex structure featuring both a pyrrolidine ring and substituted phenolic moieties, this compound may exhibit various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The chemical formula for this compound is , and its structural representation includes functional groups that are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of This compound .
Anticancer Activity
Several studies have focused on the anticancer potential of similar pyrrolidine derivatives. For instance, compounds incorporating methoxy and hydroxy groups on the phenyl ring have shown promising activity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1 | A431 (epidermoid carcinoma) | < 10 | |
| 2 | HT29 (colorectal carcinoma) | < 5 | |
| 3 | Jurkat (T-cell leukemia) | < 15 |
The presence of the 4-hydroxy-3-methoxyphenyl moiety is particularly noteworthy as it has been linked to enhanced cytotoxicity in several studies. This suggests that the compound may interact with cellular pathways involved in tumor growth inhibition.
Neuroprotective Effects
Neuroprotective properties have also been observed in compounds with similar structures. The incorporation of fluorinated phenyl groups can enhance lipophilicity, potentially allowing better blood-brain barrier penetration.
A study examining related pyrrolidine derivatives reported neuroprotective effects in models of oxidative stress, indicating that these compounds may mitigate neuronal damage through antioxidant mechanisms:
- Mechanism : Reduction of reactive oxygen species (ROS) and modulation of neuroinflammatory pathways.
- Model Used : In vitro assays using neuronal cell lines exposed to oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be inferred from studies on related phenolic compounds. The 4-hydroxy-3-methoxyphenyl group is known for its ability to inhibit pro-inflammatory cytokines:
- Cytokines Targeted : IL-6, TNF-alpha.
- Inhibition Mechanism : Suppression of NF-kB signaling pathway.
Case Studies
-
Case Study on Anticancer Activity :
- Researchers synthesized a series of pyrrolidine derivatives and tested their activity against various cancer cell lines. The compound exhibited significant growth inhibition compared to standard chemotherapeutics, suggesting its potential as a lead compound in drug development.
-
Case Study on Neuroprotection :
- In a model of Alzheimer's disease, a related compound demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in animal models, highlighting the therapeutic potential of similar structures for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
